molecular formula C9H9FO B8638076 3-Phenylpropanoyl fluoride

3-Phenylpropanoyl fluoride

Cat. No.: B8638076
M. Wt: 152.16 g/mol
InChI Key: MRRVLNNTYYARRY-UHFFFAOYSA-N
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Description

3-Phenylpropanoyl fluoride (C₉H₉FO) is an organofluorine compound characterized by a phenyl group attached to a propanoyl fluoride backbone. It is synthesized via fluorination of 3-phenylpropanoic acid using XtalFluor-E, a selective fluorination reagent, yielding a clear oil with 94% efficiency . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.30–7.17 (m, 5H, aromatic), 2.96 (t, 2H, CH₂), 2.79 (t, 2H, CH₂)
  • ¹⁹F NMR (CDCl₃): δ 44.8 (s, 1F)
  • ¹³C NMR (CDCl₃): δ 163.0 (d, COF), 139.1–127.0 (aromatic carbons), 34.7 (d, CH₂), 30.2 (CH₂)

This compound serves as a reactive intermediate in organic synthesis, particularly in acyl transfer reactions. Its stability as an oil suggests moderate thermal resistance compared to solid-phase analogs.

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

3-phenylpropanoyl fluoride

InChI

InChI=1S/C9H9FO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

MRRVLNNTYYARRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)F

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The electrophilic carbonyl carbon in 3-phenylpropanoyl fluoride readily undergoes substitution with nucleophiles:

Reactions with Amines

  • Forms amides under mild conditions. For example, reaction with primary amines (e.g., benzylamine) yields N-benzyl-3-phenylpropanamide .

  • Kinetic Advantage : Acyl fluorides react faster than chlorides in polar aprotic solvents due to better leaving-group ability of fluoride .

Reactions with Alcohols

  • Produces esters when treated with alcohols (e.g., methanol):

    RCOF+ROHRCOOR+HF\text{RCOF} + \text{ROH} \rightarrow \text{RCOOR} + \text{HF}
  • Catalyst : Bases like pyridine enhance reaction rates by scavenging HF .

Reactions with Thiols

  • Generates thioesters , useful in peptide ligation and polymer chemistry.

Coupling Reactions

This compound participates in cross-coupling reactions:

Friedel-Crafts Acylation

  • Reacts with electron-rich arenes (e.g., anisole) in the presence of Lewis acids (e.g., AlCl₃) to form aryl ketones .

  • Example :

    PhCH₂CH₂COF+PhOCH₃AlCl₃PhCH₂CH₂CO-PhOCH₃+HF\text{PhCH₂CH₂COF} + \text{PhOCH₃} \xrightarrow{\text{AlCl₃}} \text{PhCH₂CH₂CO-PhOCH₃} + \text{HF}

Suzuki-Miyaura Coupling

  • Palladium-catalyzed coupling with arylboronic acids yields biaryl ketones .

Thermal Decomposition

  • At elevated temperatures (>150°C), this compound undergoes decarbonylation to form styrene derivatives :

    PhCH₂CH₂COFPhCH=CH₂+CO+HF\text{PhCH₂CH₂COF} \rightarrow \text{PhCH=CH₂} + \text{CO} + \text{HF}

Base-Induced Elimination

  • Treatment with strong bases (e.g., DBU) triggers β-elimination , yielding α,β-unsaturated ketones .

Comparative Reactivity

The reactivity of this compound differs from other acyl halides:

PropertyAcyl FluorideAcyl Chloride
Electrophilicity HighModerate
Hydrolysis Rate Slow (stable in H₂O)Rapid
Coupling Efficiency Superior in Pd-cat.Requires activation

Comparison with Similar Compounds

Acyl Halides: Reactivity and Stability

Compound CAS Number Functional Group Reactivity Stability Key Applications
3-Phenylpropanoyl fluoride N/A Acyl fluoride Moderate reactivity in nucleophilic substitutions Stable as oil; decomposes under acidic/basic conditions Intermediate in fluorination reactions
3-Phenylpropanoyl chloride N/A Acyl chloride Higher reactivity (vs. fluoride) Less stable; prone to hydrolysis Precursor to amides/esters
2,2,3,3,3-Pentafluoropropanoyl fluoride 422-61-7 Perfluorinated acyl fluoride Low reactivity due to electron-withdrawing fluorine High thermal and chemical stability Specialty polymers/refrigerants

Key Findings :

  • Acyl fluorides like this compound exhibit lower reactivity than chlorides but better selectivity in fluorination reactions .
  • Perfluorinated analogs (e.g., 2,2,3,3,3-pentafluoropropanoyl fluoride) are more stable but less versatile in organic synthesis due to reduced electrophilicity .

Key Findings :

  • Esters derived from 3-phenylpropanoyl precursors show significant acaricidal activity, with EC₅₀ values <10 μg/mL in some cases .

Fluorophenyl-Substituted Derivatives

Compound Functional Group Molecular Weight Notable Properties
3-(2-Fluorophenyl)-3-phenylpropanoic acid Carboxylic acid 244.26 Potential use in drug discovery
3-[(2-Fluorophenyl)sulfonyl]propanenitrile Sulfonyl nitrile 213.23 High electrophilicity for C–S bond formation

Key Findings :

  • Carboxylic acid derivatives (e.g., 3-(2-fluorophenyl)-3-phenylpropanoic acid) are less reactive than acyl fluorides but serve as stable precursors in medicinal chemistry .
  • Nitriles and sulfonyl derivatives expand functional group diversity, enabling applications in agrochemicals .

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